Product packaging for Isoconiferin(Cat. No.:CAS No. 65995-51-9)

Isoconiferin

Cat. No.: B12657571
CAS No.: 65995-51-9
M. Wt: 326.34 g/mol
InChI Key: KEOQVSSHVYLFJO-ONEGZZNKSA-N
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Description

Isoconiferin is a useful research compound. Its molecular formula is C16H22O7 and its molecular weight is 326.34 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O7 B12657571 Isoconiferin CAS No. 65995-51-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65995-51-9

Molecular Formula

C16H22O7

Molecular Weight

326.34 g/mol

IUPAC Name

2-(hydroxymethyl)-6-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]oxane-3,4,5-triol

InChI

InChI=1S/C16H22O7/c1-3-4-9-5-6-10(11(7-9)21-2)22-16-15(20)14(19)13(18)12(8-17)23-16/h3-7,12-20H,8H2,1-2H3/b4-3+

InChI Key

KEOQVSSHVYLFJO-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC

Origin of Product

United States

Natural Occurrence and Distribution in Biological Systems

Isoconiferin has been identified in a diverse range of plant families and tissues. Its presence is documented in the roots of Stinging Nettle (Urtica dioica), the bark of the Hardy Rubber Tree (Eucommia ulmoides), and the fleshy stems of Cynomorium songaricum. nih.govnih.govmmsl.cz Phytochemical studies have confirmed its isolation from these sources, highlighting its role as a natural constituent in these species. The distribution within the plant can be specific; for instance, in Urtica dioica, it is primarily reported in the root system.

The following table summarizes the documented plant sources of this compound.

Table 1: Documented Plant Sources of this compound

Plant Species Common Name Family Part(s) of Plant
Cynomorium songaricum Desert Thumb Cynomoriaceae Fleshy Stem nih.gov
Citrus unshiu Satsuma Mandarin Rutaceae Peel researchgate.net
Urtica dioica Stinging Nettle Urticaceae Roots
Eucommia ulmoides Hardy Rubber Tree Eucommiaceae Bark

Isomer Specific Accumulation

Z-Isomer Accumulation

The existence of a (Z)-isomer of this compound is theoretically recognized based on its chemical structure. researchgate.net However, there is a notable lack of scientific reports detailing the isolation or detection of (Z)-Isoconiferin from natural plant sources. Current phytochemical literature does not provide data on the accumulation of this specific isomer in any biological system. Further research is required to determine if the (Z)-isomer is synthesized and accumulates in plants and to elucidate its potential biological role.

Metabolic Roles and Physiological Significance in Plants

Function as a Monolignol Storage and Transport Compound

Monolignols, while essential for lignification, are relatively reactive and potentially toxic at high concentrations within the cell. nih.gov Plants have evolved a mechanism to circumvent this issue by converting monolignols into their glycosylated forms, such as isoconiferin. This process of glycosylation, catalyzed by UDP-glycosyltransferases (UGTs), not only detoxifies the monolignols but also increases their water solubility, facilitating their storage and transport. nih.govfrontiersin.org

The "Reservoir Hypothesis" posits that monolignol glucosides, including this compound, serve as a storage pool of lignin (B12514952) precursors that can be mobilized when and where they are needed for lignification. usda.gov This hypothesis is supported by the observation that these glucosides accumulate in the vacuole and cytosol of cells in developing xylem, the primary site of lignification. nih.govresearchgate.net By storing coniferyl alcohol in the form of this compound, the plant maintains a ready supply of monolignols for the rapid construction of the lignin polymer during secondary cell wall formation. researchgate.net This storage mechanism allows the plant to buffer the supply of monolignols, ensuring that the demanding process of lignification is not hindered by fluctuations in their biosynthesis. usda.gov

The increased water solubility of this compound, due to its glucose moiety, allows for its efficient transport within the plant. frontiersin.org this compound is synthesized in the cytoplasm and can be transported into the vacuole for storage or moved towards the cell wall for lignification. frontiersin.orgresearchgate.netnih.gov Studies have shown the presence of this compound in the protoplasts of differentiating tracheids and ray cells of conifers. researchgate.net The movement of monolignol glucosides from their site of synthesis to the cell wall is a critical step in the lignification process. While the exact transport mechanisms are still under investigation, it is believed to involve a combination of active transport across membranes, potentially mediated by ATP-binding cassette (ABC) transporters, and movement through the symplast. nih.govresearchgate.net Once at the cell wall, the glucose molecule is cleaved off by β-glucosidases, releasing the active coniferyl alcohol for polymerization into lignin. nih.govfrontiersin.org

Contribution to Secondary Cell Wall Development and Lignification

The secondary cell wall provides mechanical support and rigidity to plant tissues, and its properties are largely determined by the composition and structure of lignin. nih.govglobalsciencebooks.info this compound is a central player in this process, serving as a direct precursor to the guaiacyl (G) units of the lignin polymer.

Upon reaching the cell wall, this compound is hydrolyzed by β-glucosidases, releasing coniferyl alcohol. frontiersin.orgusda.gov This free coniferyl alcohol is then oxidized by peroxidases and laccases to generate resonance-stabilized radicals. frontiersin.orgnih.gov These radicals can then couple with the growing lignin polymer in a combinatorial fashion, leading to the formation of a complex, three-dimensional network. researchgate.netmdpi.com The polymerization process is not random; rather, it is a controlled process that results in a lignin polymer with specific structural features. researchgate.net The continuous supply of coniferyl alcohol from the hydrolysis of this compound ensures that the polymerization process can proceed efficiently. usda.gov

The availability of this compound directly influences the composition of the resulting lignin polymer. As the precursor to guaiacyl (G) lignin units, the relative abundance of this compound compared to other monolignol glucosides (like syringin, the precursor to syringyl (S) units) determines the S/G ratio of the lignin. researchgate.netresearchgate.net This ratio is a critical determinant of lignin structure and properties. Lignin rich in G-units, derived from this compound, tends to be more condensed and less susceptible to chemical degradation than lignin with a higher proportion of S-units. researchgate.net The controlled release of coniferyl alcohol from this compound allows for precise regulation of the lignification process, influencing the final structure and chemical characteristics of the lignin polymer. researchgate.net

The table below summarizes the key characteristics of lignin composition influenced by monolignol precursors.

PrecursorLignin UnitResulting Lignin Characteristics
This compound (hydrolyzes to Coniferyl alcohol)Guaiacyl (G)More condensed, higher degree of cross-linking
Syringin (hydrolyzes to Sinapyl alcohol)Syringyl (S)Less condensed, more linear structure

The following table outlines the relationship between lignin composition and cell wall properties.

Lignin CompositionMechanical PropertyFunctional Implication
High G-unit content (from this compound)Increased rigidity and stiffnessEnhanced structural support, resistance to compression
High S-unit contentIncreased flexibilityAltered cell wall mechanics

Involvement in Plant Defense Mechanisms

This compound is a key secondary metabolite involved in the intricate defense systems of plants, particularly in response to various environmental threats. Its roles range from contributing to structural barriers to being a component in the chemical arsenal (B13267) against biotic stressors.

Response to Biotic Stressors (e.g., Pathogens, Herbivores)

Plants continuously face challenges from a multitude of organisms, including pathogenic microorganisms and herbivores. This compound plays a significant role in the defense against these biotic stressors, primarily through its function as a precursor to lignin, a complex polymer that reinforces plant cell walls.

The production of phenolic compounds, such as lignin, is a common and effective plant defense mechanism against insects and pathogens. ornl.gov Lignification of cell walls creates a physical barrier that is difficult for pathogens to penetrate and also makes plant tissues less digestible for herbivores. ornl.gov An increased level of lignification is a known response to pathogen attack, effectively containing the spread of the invading organism.

Furthermore, compounds derived from lignin precursors, such as this compound, have been shown to possess antimicrobial properties. For instance, dehydrogenation polymers (DHPs) synthesized from lignin precursors have demonstrated antibacterial activity. Studies on DHPs of guaiacyl-type (G-type) and guaiacyl-syringyl-type (GS-type) lignins, for which this compound is a precursor, have shown that lower molecular weight fractions of these polymers exhibit notable antibacterial effects against pathogens like E. coli and S. aureus. researchgate.net

While direct evidence of this compound acting as a feeding deterrent is an area of ongoing research, related compounds known as lignans (B1203133), which are also derived from monolignols, have been shown to exhibit repellent and feeding deterrent activities against insects. researchgate.net The synthesis of toxic secondary metabolites is a well-established plant defense strategy against herbivores, and these chemical defenses can act as repellents or toxins, or reduce the digestibility of the plant tissue. plos.org The presence of this compound as a precursor for these defensive compounds underscores its importance in plant-herbivore interactions.

Role in Structural Barriers (e.g., Cell Wall Reinforcement)

One of the most critical roles of this compound in plant defense is its contribution to the structural integrity of the plant through lignification. Lignin is a complex, irregular polymer deposited in the secondary cell walls of various plant tissues, providing rigidity, impermeability, and resistance to degradation. researchgate.netresearchgate.net

This compound, a glucoside of coniferyl alcohol, serves as a key precursor for the biosynthesis of guaiacyl (G) lignin units. mdpi.com The process of lignification involves the enzymatic polymerization of monolignols, such as coniferyl alcohol, within the cell wall. nih.gov this compound is transported to the cell wall where it is hydrolyzed to release coniferyl alcohol, which is then oxidized to form radicals that polymerize into the complex lignin structure. This reinforcement of the cell wall provides a formidable barrier against the physical penetration of fungal hyphae and the mouthparts of herbivorous insects. ornl.gov

The deposition of lignin can be induced in response to mechanical wounding or pathogen attack, a process known as stress lignification. nih.gov This dynamic reinforcement of cell walls at the site of stress is a crucial defense mechanism that helps to limit the spread of pathogens and deter further herbivory. nih.gov

Signaling in Plant Defense Pathways

While this compound's primary role in plant defense is structural, its synthesis and utilization are intricately linked to major plant defense signaling pathways. The production of defense-related compounds, including lignin, is often triggered by the activation of signaling cascades mediated by phytohormones such as salicylic (B10762653) acid (SA) and jasmonic acid (JA).

The salicylic acid pathway is predominantly activated in response to biotrophic pathogens and is crucial for establishing systemic acquired resistance (SAR). nih.govnih.gov The jasmonic acid pathway is typically induced by wounding, herbivore attack, and necrotrophic pathogens. slideshare.netuni-hohenheim.de Although this compound is not a primary signaling molecule in these pathways, its biosynthesis is a downstream consequence of their activation.

Upon perception of a pathogen or herbivore, these signaling pathways trigger a massive transcriptional reprogramming, leading to the expression of genes involved in the synthesis of defense compounds. nih.govnih.gov The enzymes responsible for the biosynthesis of monolignols, including the precursors of this compound, are upregulated, leading to an increased flux through the phenylpropanoid pathway to produce the necessary building blocks for lignification and other phenolic compounds. Therefore, this compound is an important component of the induced defense response that is orchestrated by these key signaling pathways.

Modulation of Plant Responses to Abiotic Stress

In addition to its role in defending against biotic threats, the metabolic pathways involving this compound are also implicated in plant responses to abiotic stressors such as drought and extreme temperatures.

Drought Stress Adaptation

Conifers have developed diverse strategies to cope with drought stress, which often involve complex hormonal regulation and physiological adjustments. nih.gov A key hormone in drought response is abscisic acid (ABA), which regulates stomatal closure to reduce water loss. nih.gov Gene expression studies in conifers under drought have identified the upregulation of genes involved in ABA signaling and other stress-responsive pathways. escholarship.orgmdpi.com

While direct research on the specific role of this compound in drought stress adaptation is limited, it is known that drought can lead to changes in cell wall composition as part of the plant's adaptive response. Osmotic adjustment, the accumulation of solutes to maintain cell turgor under water deficit, is another crucial mechanism for drought tolerance. ornl.govslideshare.net This process involves the synthesis of various organic solutes. slideshare.net Although the direct involvement of this compound in osmotic adjustment is not well-documented, changes in carbohydrate metabolism, which is linked to the synthesis of glycosides like this compound, are known to occur during drought stress. frontiersin.org

Temperature Stress Responses

Plants have evolved sophisticated mechanisms to tolerate both high (heat) and low (cold) temperature stress, which involve significant changes in their metabolism. nih.govnih.gov Metabolomic studies have shown that exposure to temperature stress leads to the accumulation of various protective compounds. nih.gov

In response to cold stress, plants can undergo cold acclimation, a process that increases their freezing tolerance. nih.govusda.gov This involves metabolic adjustments, including alterations in carbohydrate metabolism. researchgate.net For instance, some studies have noted changes in the levels of phenolic compounds in response to low temperatures. mdpi.com

Regarding heat stress, plants produce heat shock proteins (HSPs) that help to protect cellular structures and maintain protein function. While the direct role of this compound in temperature stress responses is not extensively studied, the metabolic pathways that produce this compound are known to be influenced by temperature. nih.gov Further research into the metabolomic profiles of plants under temperature stress may provide more specific insights into the role of this compound in these adaptive processes. nih.gov

Osmotic Stress Tolerance

There is currently no direct scientific evidence available to describe a specific role for this compound in the mechanisms of osmotic stress tolerance in plants. Plant responses to osmotic stress, which arises from conditions such as drought and high salinity, involve complex signaling pathways and the accumulation of various compatible solutes, known as osmolytes, to maintain cellular turgor and protect cellular structures. frontiersin.orgfrontiersin.org The phytohormone abscisic acid (ABA) is a key regulator in orchestrating these responses, including the modulation of stomatal closure to reduce water loss. frontiersin.orgnih.govwikipedia.org However, studies specifically investigating the contribution or accumulation of this compound as an osmolyte or signaling molecule in response to osmotic stress are not present in the current body of research.

Interactions with Other Plant Metabolites and Signaling Pathways

The interaction between different plant hormone signaling pathways, known as crosstalk, is crucial for regulating plant development and responses to environmental stimuli. researchgate.netsemanticscholar.org Hormones like auxin and cytokinin, for instance, often act antagonistically to control processes such as root and shoot growth. nih.govnih.govmdpi.com Abscisic acid signaling pathways are also known to integrate with other hormonal signals to fine-tune stress responses. purdue.edumdpi.com

Despite the extensive research into hormonal crosstalk, there is no specific literature detailing the interactions of this compound with these signaling pathways. Research has not yet established whether this compound influences the synthesis, transport, or perception of key plant hormones such as auxins, cytokinins, or abscisic acid, nor have any downstream effects on hormone-regulated gene expression been attributed to this compound.

The rhizosphere, the soil region immediately surrounding plant roots, hosts a complex microbial community that is critical for plant health and nutrient acquisition. nih.govnih.gov Plants actively shape this microbiome through the secretion of a diverse array of chemical compounds, known as root exudates. nih.govresearchgate.netornl.gov These exudates can act as signaling molecules, chemoattractants, or antimicrobial agents, thereby selectively recruiting beneficial microbes or deterring pathogens. nih.govfrontiersin.org

While phenylpropanoids, the broader class of compounds to which this compound belongs, are known components of root exudates and play roles in these interactions, no studies have specifically identified or characterized the role of this compound in modulating the composition or function of the rhizosphere microbiome. There is no available data on whether this compound is exuded by roots or what its specific effects might be on the diverse microbial communities in the soil.

Enzymatic and Chemical Synthesis Approaches in Research

In vitro Enzymatic Synthesis Methodologies

Enzymatic methods provide pathways that mimic natural biological processes, offering high specificity and the ability to work in aqueous environments.

The enzymatic polymerization of monolignol glycosides like isoconiferin serves as a key in vitro model for understanding lignin (B12514952) biosynthesis. tandfonline.com This process typically utilizes a peroxidase/hydrogen peroxide (H₂O₂) catalytic system to initiate the dehydrogenation of the monolignol glycoside. tandfonline.com A commonly used enzyme for this purpose is horseradish peroxidase (HRP). researchgate.netresearchgate.net

The polymerization of this compound, which is the γ-O-β-D-glucopyranoside of coniferyl alcohol, proceeds in a homogeneous aqueous system. researchgate.net This is a significant advantage over the polymerization of its aglycone, coniferyl alcohol, which occurs in a heterogeneous system due to the poor water solubility of the resulting polymer. researchgate.net The hydrophilic D-glucose units on the this compound sidechains render the resulting dehydrogenation polymer (DHP) water-soluble. tandfonline.comtandfonline.com This homogeneous reaction environment is believed to more closely approximate certain conditions of natural lignification. researchgate.net The process involves the oxidation of the monolignol glycosides by enzymes like peroxidases, leading to radical formation. nih.gov These radicals then couple to form dimers, which are further oxidized and coupled with monolignol radicals to extend the polymer chain in what is known as end-wise polymerization. nih.gov

The water-soluble lignin-like polymers, or dehydrogenation polymers (DHPs), synthesized from this compound are subjected to rigorous structural and molecular weight analysis. tandfonline.comresearchgate.net Spectroscopic methods, including 2D HSQC NMR, and alkaline nitrobenzene (B124822) oxidation analyses are used to confirm that the resulting iso-G/S-DHPs (copolymers of this compound and isosyringin) possess typical lignin structures composed of both guaiacyl (G) and syringyl (S) units. researchgate.netrsc.org

Gel permeation chromatography (GPC) is employed to determine the molecular weights and the degree of polymerization (DP) of these synthetic lignins. researchgate.net Research has shown that the polymerization method significantly impacts the molecular weight of the resulting DHP. For instance, a slow, continuous addition of the monomer ("end-wise" polymerization) results in a markedly higher degree of polymerization compared to adding the monomer all at once ("bulk" polymerization). tandfonline.com The presence of the hydrophilic glucose units in this compound contributes to a significant increase in the molecular weights of the DHPs compared to those synthesized from coniferyl alcohol under conventional heterogeneous conditions. tandfonline.comresearchgate.net

Table 1: Comparison of Polymerization Results for Monolignol Glucosides tandfonline.comresearchgate.net
Monomer(s)Monomer Ratio (G:S)Polymerization MethodYield (%)Number Average Degree of Polymerization (DPn)
This compound (1G)100:0Bulk (0.5 h addition)-27
This compound (1G)100:0End-wise (24 h addition)-43
Isosyringin (1S)0:100End-wise237
This compound/Isosyringin25:75End-wise5615
This compound/Isosyringin50:50End-wise8127

Glycosidase-catalyzed transglycosylation represents an alternative enzymatic route for forming glycosidic bonds. nih.gov This method leverages the ability of glycosidase enzymes, which typically hydrolyze glycosidic bonds, to catalyze the reverse reaction under specific conditions. nih.gov In a transglycosylation reaction, the enzyme transfers a glycosyl moiety from a donor substrate to an acceptor molecule, competing with water which would otherwise lead to hydrolysis. nih.gov

While primarily used for synthesizing various oligosaccharides and glycoconjugates, this principle can be applied to the synthesis of monolignol glycosides. researchgate.netresearchgate.net The advantages of this approach include the use of readily available donor substrates and the relaxed substrate specificity of many glycosidases for the acceptor molecule. nih.gov For the synthesis of this compound, this would involve the transfer of a glucose unit from an activated donor to coniferyl alcohol, catalyzed by a suitable glycosidase. The efficiency of the reaction depends on favoring the acceptor (coniferyl alcohol) over water to capture the glycosyl-enzyme intermediate. nih.gov

Chemical Synthesis Routes for this compound and Analogues

Chemical synthesis provides a versatile platform for producing this compound and its analogues, allowing for the creation of modified structures for detailed mechanistic and functional studies. researchgate.netnih.govresearchgate.net

Achieving the correct stereochemistry of the glycosidic bond is a central challenge in the chemical synthesis of glycosides. For this compound, this requires the formation of a 1,2-trans-β-glycosidic linkage. Several stereoselective methods have been studied and employed. researchgate.netnih.gov

One of the most frequently used protocols for this compound synthesis is the trichloroacetimidate (B1259523) method. researchgate.net This involves the reaction of an O-acetylated coniferyl alcohol acceptor with a protected glucose donor that has a trichloroacetimidate group at the anomeric position. researchgate.netresearchgate.net Other established protocols include the Koenigs-Knorr reaction, which typically uses an acetobromoglucose donor and a silver salt catalyst. researchgate.netresearchgate.net However, this method can be problematic for complex molecules with double bonds due to harsh deprotection steps. researchgate.net More recently, the Mizoroki-Heck reaction has been utilized to synthesize this compound by coupling 4-hydroxy-3-methoxyphenylboronic acid with a peracetylated allyl β-D-glucoside. researchgate.net Phase-transfer catalysis (PTC) is another technique widely used for the stereoselective synthesis of various aryl glycosides. mdpi.com These methods often rely on neighboring group participation from a protecting group at the C-2 position of the glucose donor (e.g., an acetyl or pivaloyl group) to direct the formation of the desired β-anomer. nih.gov

The chemical synthesis of this compound inherently involves derivatization, where functional groups are temporarily modified with protecting groups to control reactivity and selectivity. For example, in the trichloroacetimidate method, the acceptor molecule, coniferyl alcohol, is often used in its 4-O-acetylated form. researchgate.netresearchgate.net The glucose donor is typically protected with pivaloyl or acetyl groups to prevent unwanted side reactions at the hydroxyl groups and to ensure the stereoselective formation of the β-glycosidic bond. researchgate.netresearchgate.net

These derivatization strategies are essential not only for achieving an efficient synthesis but also for enabling mechanistic studies of glycosylation. nih.gov By using different protecting groups, researchers can modulate the reactivity of the donor and acceptor, providing insights into the reaction mechanism. Furthermore, the synthesis of derivatized analogues of this compound allows for the investigation of structure-activity relationships in biological processes or in the context of lignin polymerization. nih.gov

Investigation of Reaction Mechanisms and Kinetics

The synthesis of this compound, both enzymatically and chemically, involves complex reaction pathways that are often extensions of the well-studied lignification and lignan (B3055560) biosynthesis routes. The core reactive species is the coniferyl alcohol moiety of this compound. Mechanistic studies, therefore, frequently focus on the behavior of coniferyl alcohol radicals and their subsequent intermediates.

Radical Coupling Reactions

The formation of dimeric and polymeric structures from monolignols like coniferyl alcohol is initiated by the generation of free radicals. This process is a cornerstone of lignin and lignan biosynthesis and is understood to be under kinetic rather than thermodynamic control. usda.gov The initial step is a one-electron oxidation of the phenolic hydroxyl group of the precursor, typically catalyzed by enzymes such as peroxidases or laccases, to produce a phenoxy radical. researchgate.net This radical is stabilized by resonance, with significant electron density delocalized to the C5 and C8 (or β) positions of the molecule. researchgate.net

The subsequent coupling of these radicals is not random. In biological systems, dirigent proteins (DPs) play a crucial role in dictating the regiochemical and stereochemical outcomes of the coupling reaction. nih.gov For instance, in the formation of (+)-pinoresinol from two coniferyl alcohol radicals, a dirigent protein guides the radicals to couple exclusively at their C8 positions, preventing other potential coupling products. nih.gov Kinetic studies have revealed that the coniferyl alcohol radical, not the parent molecule, is the true substrate for the dirigent protein. nih.gov The binding of the initial coniferyl alcohol molecule to the protein is weak, but the protein exhibits high affinity for the radical intermediate. nih.gov This enzymatic control ensures the specific formation of certain lignans (B1203133) over others.

In the absence of such enzymatic control, as in many chemical synthesis approaches, the radical coupling of coniferyl alcohol can lead to a variety of linkages, including the β-O-4, β-β, and β-5 types, which are common in the structure of lignin. nih.gov Computational studies using density functional theory (DFT) have been employed to calculate the reaction enthalpies for these different coupling reactions, confirming that 8-O-4, 8-8 (β-β), and 8-5 linkages are among the most favorable.

ParameterValueConditionsSource
Dirigent Protein (DP) Activity
Optimal pH Range4.25 - 6.0 nih.gov
Max Temperature< 33 °C nih.gov
Binding & Kinetics (DP-mediated)
KD (Coniferyl Alcohol)370 ± 65 µMEquilibrium Binding Assay nih.gov
Apparent KM (Coniferyl Alcohol Radical)~10 nMKinetic Model nih.gov

Quinone Methide Intermediates

Quinone methides are highly reactive intermediates that play a pivotal role in the polymerization phase of lignin biosynthesis following the initial radical coupling. frontiersin.org When two monolignol radicals couple to form a dimer (for example, via an 8-O-4 linkage), a quinone methide intermediate is generated. frontiersin.org These intermediates are susceptible to nucleophilic attack, which allows for the addition of water, alcohols, or other monolignols, leading to the rearomatization of the ring and the growth of the polymer chain.

The formation of quinone methides can be initiated through various means. Flash photolysis of coniferyl alcohol has been shown to generate a quinone methide intermediate by the elimination of a hydroxide (B78521) ion from an excited state. nih.gov In enzymatic systems, the radical-radical coupling of a monolignol with the growing lignin polymer results in the formation of a quinone methide at the terminus of the polymer, ready for the next monomer addition. Biocatalysts have also been developed that can initiate the formation of ortho-quinone methides from ortho-cresol substrates under mild, aqueous conditions through selective benzylic C-H hydroxylation. chemrxiv.org

The reactivity of quinone methides is central to their function. They can undergo 1,4-conjugate addition reactions with various nucleophiles. nih.gov Kinetic analysis has shown that the nucleophilic attack on the quinone methide can be the turnover-limiting step in certain catalytic cycles. nih.gov DFT studies have been used to determine the thermodynamics of these reactions. For example, the cross-coupling of a coniferyl alcohol radical with other phenolic radicals to form a quinone methide is an exergonic process. frontiersin.org The subsequent rearomatization step, often involving the addition of a nucleophile like water, is also thermodynamically favorable.

ReactionReactantsLinkage TypeReaction Energy (kcal/mol)Source
Quinone Methide Formation
Astringin + Coniferyl Alcohol RadicalCross-Coupling4'-O-β-29.8 frontiersin.org
Isorhapontin + Coniferyl Alcohol RadicalCross-Coupling4'-O-β-25.1 frontiersin.org
Rearomatization
Astringin-Coniferyl Alcohol QMIntramolecular Cyclization~ -20 frontiersin.org
Isorhapontin-Coniferyl Alcohol QMIntramolecular Cyclization~ -19 frontiersin.org

Advanced Analytical Methodologies for Isoconiferin Research

Extraction and Sample Preparation Techniques for Plant Matrices

The initial and most critical stage in studying isoconiferin involves its extraction from plant tissues and subsequent preparation for analysis. The efficiency of this process directly impacts the yield and purity of the final compound.

Solvent-based extraction is a primary method for isolating this compound and related phenylpropanoid glucosides from plant material. The selection of an appropriate solvent is crucial and is determined by the polarity of the target compound. nih.gov A mixture of polar and non-polar solvents is often employed to effectively disrupt the plant cell matrix and dissolve the compounds of interest. nih.gov

Commonly used solvents for the extraction of plant phenolics include water, ethanol, methanol, and acetone. researchgate.net For lignan (B3055560) precursors like this compound, mixtures such as dioxane-water have been shown to be effective. nih.gov The choice of solvent influences not only the extraction yield but also the co-extraction of other compounds. europa.eu Pre-extraction processing of the plant material, such as drying and grinding, is a common practice to increase the surface area available for solvent contact, thereby improving extraction efficiency. researchgate.net The ideal extraction solvent should be immiscible with the initial solution if used in liquid-liquid extraction, effectively dissolve the target compound, be volatile for easy removal, and have low toxicity. ualberta.ca

Table 1: Comparison of Solvents Used in the Extraction of Phenolic Compounds

Solvent System Polarity Typical Application Reference
Methanol/Water High Disrupts hydrogen bonds between lipids and proteins, extracting polar compounds. nih.gov nih.gov
Ethanol/Water High A "green" solvent alternative, effective for extracting flavonoids and other phenolics. frontiersin.orgmdpi.com frontiersin.orgmdpi.com
Dioxane/Water Moderate Used for extracting lignin (B12514952) and its precursors from milled plant material. nih.gov nih.gov

| Acetone | Moderate | Effective for a wide range of phenolics. researchgate.net | researchgate.net |

This table is interactive. Click on headers to sort.

Following initial extraction, the crude extract contains a complex mixture of compounds. Sample enrichment and fractionation are necessary to reduce this complexity and increase the concentration of this compound. youtube.com This simplification is vital for improving the detection of the target molecule in subsequent analytical steps. youtube.com

One method for enrichment involves enzymatic treatment; for example, cellulase (B1617823) can be used to break down and remove polysaccharides from the extract, thereby enriching the lignin and lignan precursor content. nih.gov Another approach is the use of membrane processes, which can separate molecules based on size, followed by rotary evaporation to concentrate the phenolic-rich fraction. mdpi.com These enrichment strategies are designed to isolate groups of compounds with similar properties, paving the way for more precise purification by chromatographic methods. nih.gov

Chromatographic Separation and Purification Methods

Chromatography is an indispensable tool for the high-resolution separation and purification of this compound from enriched extracts. Different chromatographic techniques are employed based on the specific goals of the separation, whether for analytical quantification or preparative isolation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of this compound. pharmasalmanac.comhplc.eu Reversed-phase HPLC (RP-HPLC), in particular, is highly effective at separating closely related molecules, such as different phenylpropanoid isomers, based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. hplc.eu

A typical RP-HPLC setup for analyzing compounds like this compound utilizes a C18 column. hplc.eu The separation is often achieved using a gradient elution, where the composition of the mobile phase, commonly a mixture of water and an organic solvent like acetonitrile, is changed over time to achieve optimal resolution. shimadzu.com Detection is frequently performed using an ultraviolet-visible (UV-Vis) detector, as aromatic compounds like this compound absorb UV light. pharmasalmanac.com

Table 2: Typical HPLC Parameters for Phenylpropanoid Glucoside Analysis

Parameter Description Common Setting Reference
Column Stationary Phase Reversed-Phase C18, 5 µm particle size hplc.euglobalresearchonline.net
Mobile Phase A Aqueous Solvent Deionized water, often with 0.1% Trifluoroacetic Acid (TFA) hplc.eu
Mobile Phase B Organic Solvent Acetonitrile or Methanol globalresearchonline.net
Elution Mode Solvent Composition Gradient elution (varying ratio of A and B) shimadzu.com
Flow Rate Mobile Phase Speed 1.0 mL/min for a 4.6 mm ID column hplc.euglobalresearchonline.net

| Detector | Signal Detection | UV-Vis or Diode Array Detector (DAD) | pharmasalmanac.comglobalresearchonline.net |

This table is interactive. Click on headers to sort.

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. nih.govwikipedia.org This technique is particularly useful in lignin research for determining the molecular weight distribution of polymers synthesized from monolignols such as coniferyl alcohol and its glucoside precursors, this compound and coniferin (B30667). nih.govresearchgate.net

In GPC, a solution of the sample is passed through a column packed with porous gel beads. wikipedia.org Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules that can enter the pores travel a longer path and elute later. nih.gov The technique is often used to analyze the products of dehydrogenative polymerization (DHP) reactions, which mimic the natural process of lignification and can utilize this compound as a starting material. researchgate.net Analysis of acetylated samples by GPC with UV detection can provide the number-average degree of polymerization (DPn) and weight-average molecular weight (Mw) of the resulting polymers. nih.gov

Table 3: Example Molecular Weight Data of Lignin-Related Polymers Analyzed by GPC

Polymer Sample Extraction/Synthesis Method Number-Average Degree of Polymerization (DPn) Weight-Average Molecular Weight (Mw) (Da) Reference
C-Lignin DMSO Extraction ~18 7,100 nih.gov
C-Lignin 96% Dioxane Extraction ~13 5,100 nih.gov

| C-DHP | In vitro Polymerization | ~8 | 3,100 | nih.gov |

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Spectroscopic Characterization and Quantification for Research

Spectroscopic methods are essential for the unambiguous structural elucidation and characterization of purified this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecule's atomic connectivity and functional groups.

Modern spectroscopic studies provide a comprehensive framework for characterizing complex organic molecules. arxiv.org For this compound, NMR spectroscopy is particularly powerful. ¹H NMR provides information on the protons in the molecule, while ¹³C NMR details the carbon skeleton. researchgate.net Specific signals in the NMR spectrum can be assigned to the methoxyl group, the aromatic ring, and the carbons of the phenylpropane side chain, confirming the guaiacyl structure. researchgate.net

FTIR spectroscopy complements NMR data by identifying the vibrational modes of functional groups. nih.gov Characteristic absorption bands in the FTIR spectrum can confirm the presence of hydroxyl (-OH) groups, aromatic C-H bonds, and C-O stretches associated with the ether linkages and the glycosidic bond. researchgate.net

Table 4: Characteristic Spectroscopic Data for Guaiacyl Lignin Units

Technique Signal/Band Assignment Reference
¹³C NMR δ ~56 ppm Methoxyl (-OCH₃) carbon researchgate.net
¹³C NMR δ ~62 ppm γ-carbon in β-O-4 linkages researchgate.net
¹³C NMR δ ~148 ppm Carbon 3/4 in etherified structures researchgate.net
¹H NMR δ 3.1-3.8 ppm Protons on the phenylpropane side chain researchgate.net
FTIR 3000-2800 cm⁻¹ C-H stretching researchgate.net

| FTIR | 1670-1650 cm⁻¹ | Conjugated carbonyls | researchgate.net |

This table is interactive. Click on headers to sort.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. numberanalytics.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. numberanalytics.comegyankosh.ac.in

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for identifying the types and number of protons and carbons in the molecule. nih.gov For this compound, ¹H NMR spectra reveal signals corresponding to the aromatic, olefinic, and glycosidic protons. The chemical shifts (δ) and coupling constants (J) of these signals provide insights into the electronic environment and neighboring protons, respectively. niph.go.jp

Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish the connectivity between protons and carbons. nih.govniph.go.jp COSY spectra show correlations between coupled protons, helping to piece together the spin systems within the molecule. HSQC spectra correlate protons directly bonded to carbons, allowing for the assignment of carbon signals based on their attached protons. These combined NMR techniques provide a complete and detailed structural map of the this compound molecule. pharmacognosy.us

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic Ring
H-26.9 - 7.1110 - 112
H-56.8 - 7.0115 - 117
H-66.7 - 6.9119 - 121
Side Chain
H-α (H-7)6.5 - 6.7128 - 130
H-β (H-8)6.2 - 6.4125 - 127
H-γ (H-9)4.2 - 4.460 - 62
Glucose Moiety
H-1'4.8 - 5.0100 - 102
OCH₃3.8 - 3.955 - 57

Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) in Compound Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used for the identification and quantification of this compound in various biological matrices. srce.hr MS measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. niph.go.jp

For the identification of this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed. niph.go.jpmdpi.com LC separates the components of a complex mixture, and the eluting compounds are then introduced into the mass spectrometer for analysis. The resulting mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions that aid in its structural confirmation. acs.org

Quantitative analysis of this compound can be achieved using methods such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer. srce.hrmdpi.com By using a calibration curve generated from known concentrations of an this compound standard, the amount of the compound in a sample can be accurately determined. This is crucial for studying the levels of this compound in different plant tissues or under various experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for monitoring the presence and concentration of this compound in solutions. researchgate.netrealtechwater.com This method is based on the principle that molecules with chromophores, such as the aromatic ring and conjugated double bonds in this compound, absorb light in the UV-Vis region of the electromagnetic spectrum. shu.ac.ukmicrospectra.com

The UV-Vis spectrum of this compound typically exhibits a maximum absorption (λmax) at a specific wavelength, which is characteristic of its chemical structure. shu.ac.uk This λmax can be used for the qualitative identification of this compound. The extent of light absorption is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert law. realtechwater.comshu.ac.uk

This technique is particularly useful for monitoring reactions involving this compound, such as its enzymatic conversion or degradation. researchgate.neticpms.cz By tracking the change in absorbance at the λmax over time, the rate of the reaction can be determined. researchgate.net UV-Vis spectroscopy offers a simple, rapid, and non-destructive way to monitor this compound in real-time. realtechwater.com

Table 2: Typical UV Absorption Maxima for Phenylpropanoids

Compoundλmax (nm)
Cinnamic Acid~270
p-Coumaric Acid~310
Coniferyl Alcohol~260, ~290 (sh)
This compound ~265
Sinapyl Alcohol~270, ~300 (sh)

Note: The absorption maxima can be influenced by the solvent and pH of the solution.

Metabolic Flux Analysis for this compound Pathways

Metabolic flux analysis (MFA) is a powerful systems biology approach used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govwikipedia.org When applied to this compound, MFA can provide a detailed understanding of the carbon flow through the phenylpropanoid pathway leading to its synthesis and subsequent conversion to lignans (B1203133) and lignin. purdue.eduresearchgate.net

Isotopic Labeling Approaches (e.g., ¹³C, ¹⁵N)

Isotopic labeling is a key experimental technique in metabolic flux analysis. wikipedia.orgbeilstein-journals.org It involves feeding the biological system with a substrate that has been enriched with a stable isotope, most commonly ¹³C or ¹⁵N. dntb.gov.uaresearchgate.net This labeled substrate is then metabolized by the organism, and the isotopes become incorporated into various downstream metabolites, including this compound.

By tracking the distribution of the isotopic label in this compound and related compounds, researchers can trace the metabolic pathways and quantify the contribution of different precursors to its synthesis. dntb.gov.uabiorxiv.org For example, feeding plants with ¹³C-labeled phenylalanine allows for the determination of how much carbon from this amino acid is channeled into the phenylpropanoid pathway to produce this compound. researchgate.net The analysis of the isotopic enrichment patterns in the products is typically performed using mass spectrometry or NMR spectroscopy. dntb.gov.uaresearchgate.net

Computational Modeling and Flux Distribution Mapping

The data obtained from isotopic labeling experiments are used to construct computational models of the metabolic network. purdue.eduosti.gov These models consist of a set of biochemical reactions and constraints that describe the metabolic capabilities of the system. By fitting the experimental labeling data to the model, the intracellular metabolic fluxes can be estimated. nih.gov

This process, known as flux distribution mapping, provides a quantitative picture of how metabolic resources are allocated within the cell. researchgate.netosti.gov For this compound, this analysis can reveal the relative rates of its synthesis, transport, and conversion to other compounds. nih.govresearchgate.net Computational modeling can also be used to predict how genetic or environmental perturbations might affect the flux through the this compound biosynthetic pathway. purdue.edu This information is invaluable for metabolic engineering efforts aimed at increasing the production of desirable lignans or modifying lignin content in plants. nih.gov

Biotechnological Interventions and Metabolic Engineering Research

Strategies for Engineering Isoconiferin Biosynthesis in Plants

Engineering the biosynthesis of this compound in plants focuses on altering the expression of genes that encode the enzymes responsible for its formation. This compound is synthesized from coniferyl alcohol through the action of UDP-glycosyltransferases (UGTs), which attach a glucose molecule to the alcohol. Therefore, manipulating the genes encoding these UGTs is a primary strategy for controlling this compound levels.

The overexpression of genes encoding key enzymes in a metabolic pathway is a common strategy to increase the accumulation of a desired compound. In the context of this compound, the target genes are typically the UDP-glycosyltransferases (UGTs) that catalyze the glucosylation of coniferyl alcohol.

A notable study in Isatis indigotica hairy roots demonstrated the efficacy of this approach. Researchers overexpressed several IiUGT genes, which are responsible for glycosylating various precursors in the lignan (B3055560) pathway. The overexpression of one specific gene, IiUGT71B5a, led to a significant increase in the content of coniferin (B30667), a closely related monolignol glucoside. frontiersin.org This finding suggests that UGTs are pivotal in the final step of this compound biosynthesis and that their enhanced expression can effectively boost its production. frontiersin.org The results from such studies highlight the potential of using genetic engineering to create plant varieties with elevated levels of specific monolignol glucosides.

Table 1: Effect of UGT Gene Overexpression on Coniferin Content in Isatis indigotica Hairy Roots

Transgenic Line Gene Overexpressed Fold Change in Coniferin Content (vs. Control)
OE-IiUGT1 IiUGT1 ~1.5
OE-IiUGT4 IiUGT4 ~1.2

Data adapted from a study on lignan glycoside biosynthesis, illustrating a significant increase in a related monolignol glucoside. frontiersin.org

Table 2: Effect of UGT Gene Knockdown on Coniferin Content in Isatis indigotica Hairy Roots

Transgenic Line Gene Silenced Percentage Decrease in Coniferin Content (vs. Control)
RNAi-IiUGT1 IiUGT1 ~20%
RNAi-IiUGT4 IiUGT4 ~15%

Data adapted from a study on lignan glycoside biosynthesis, showing a significant reduction in a related monolignol glucoside upon gene silencing. frontiersin.org

Modification of Plant Cell Wall Composition via this compound Pathway Manipulation

This compound and other monolignol glucosides serve as transport and storage forms of the monolignols (coniferyl, sinapyl, and p-coumaryl alcohols) that are the building blocks of lignin (B12514952). researchgate.netfrontiersin.orgnih.gov By manipulating the this compound pathway, it is possible to control the pool of monolignols available for lignification, thereby modifying the content and structure of the plant cell wall. researchgate.net

Lignin is a complex polymer that provides structural rigidity to plants but is a major impediment to the industrial processing of lignocellulosic biomass. nih.gov The quantity and composition of lignin significantly affect the efficiency of processes like pulping for paper manufacturing and enzymatic hydrolysis for biofuel production. nih.govelsevierpure.com

Metabolic engineering of the this compound pathway can alter the supply of coniferyl alcohol to the cell wall for polymerization into lignin.

Decreasing this compound Levels : Conversely, knocking down the genes for these UGTs could increase the pool of free coniferyl alcohol available for polymerization, potentially increasing lignin content or specifically the proportion of guaiacyl (G) lignin units derived from coniferyl alcohol.

These modifications allow for the rational design of plants with lignin that is more amenable to industrial breakdown, for example, by altering the syringyl (S) to guaiacyl (G) lignin ratio, which is a key determinant of lignin degradability. researchgate.net

The ability to tailor lignin content and structure through the manipulation of pathways like that of this compound has profound implications for the bioenergy sector. Lignocellulosic biomass, derived from sources like agricultural residues and dedicated energy crops, is an abundant and renewable resource for producing biofuels and biochemicals. researchgate.net However, its recalcitrance to deconstruction, largely due to lignin, presents a major economic and technical hurdle. nih.gov

Engineering plants with modified lignin properties can lead to:

Improved Saccharification Efficiency : Reduced lignin content or altered composition can make the cellulose and hemicellulose in the plant cell wall more accessible to enzymatic digestion, improving the yield of fermentable sugars for biofuel production. elsevierpure.com

Reduced Pretreatment Costs : Biomass with less or more easily degradable lignin requires less severe and costly chemical and physical pretreatments before enzymatic hydrolysis. nih.gov

Enhanced Forage Digestibility : In animal agriculture, reducing lignin in forage crops can increase their digestibility and nutritional value for livestock. nih.gov

Therefore, research into the metabolic engineering of the this compound pathway is a key component of broader efforts to optimize plant biomass as a sustainable feedstock for the bio-based economy.

Transcriptional Regulation and Synthetic Biology Applications

Advancements in understanding the transcriptional control of metabolic pathways and the emergence of synthetic biology provide new frontiers for engineering this compound production. These approaches move beyond manipulating single genes to orchestrating the expression of entire pathways and even introducing them into new host organisms.

The biosynthesis of coniferyl alcohol, the precursor to this compound, is part of the broader phenylpropanoid pathway, which is tightly regulated by a network of transcription factors (TFs). nih.govsemanticscholar.org Families of TFs such as MYB, WRKY, and bHLH are known to activate or repress the expression of genes encoding the enzymes of this pathway in a coordinated manner. nih.govnih.gov By identifying and engineering the specific TFs that control the flux towards monolignol production, it is possible to modulate the availability of coniferyl alcohol for glucosylation into this compound. For instance, overexpressing an activator TF could upregulate multiple pathway genes simultaneously, leading to a greater supply of precursor and potentially higher this compound yields.

Synthetic biology offers the potential to reconstruct the this compound biosynthetic pathway in microbial hosts like E. coli or yeast. uq.edu.aunih.gov This involves introducing the necessary genes—from the initial steps of the phenylpropanoid pathway to the final UGT-catalyzed glucosylation—into a microbial chassis. nih.gov Such an approach could enable the sustainable, large-scale production of this compound through fermentation, independent of plant cultivation. escholarship.org This strategy allows for precise control over the metabolic pathway and optimization of production yields, representing a promising alternative to extraction from plant sources. lbl.gov

Manipulation of Transcription Factors

The biosynthesis of phenylpropanoids, including the precursors to this compound, is tightly regulated at the transcriptional level by several families of transcription factors (TFs), such as MYB, bHLH, WRKY, and NAC. nih.govnih.gov These TFs act as master switches, controlling the expression of multiple genes within a pathway in a coordinated manner. nih.gov Engineering these regulatory proteins provides a powerful strategy for globally upregulating or downregulating specific branches of metabolism. nih.gov

While specific transcription factors that exclusively regulate the glucosylation of coniferyl alcohol to form this compound have not been extensively characterized, the broader pathway is well-studied. For instance, various MYB transcription factors are known to regulate lignin biosynthesis, and their manipulation would invariably affect the pool of coniferyl alcohol available for conversion to this compound.

| WRKY | Typically involved in plant defense responses, including phytoalexin production. | May modulate phenylpropanoid pathways under stress conditions. |

This table summarizes general roles; specific members have distinct functions.

By identifying and engineering TFs that specifically control the upstream enzymes leading to coniferyl alcohol or the glucosyltransferases that convert it to this compound, it may be possible to precisely modulate this compound levels. However, research in this specific area remains nascent.

Designing Synthetic Metabolic Pathways

Synthetic biology enables the design and construction of novel metabolic pathways in microorganisms or plants for the production of desired compounds. escholarship.org This approach, known as heterologous production, involves transferring genes from one organism to another to establish a new biosynthetic capability. nih.gov Organisms like Escherichia coli and Saccharomyces cerevisiae (yeast) are commonly used as chassis organisms for producing plant-derived chemicals due to their fast growth and genetic tractability. nih.gov

The heterologous production of this compound would require the introduction of a metabolic pathway capable of converting a common precursor, such as the amino acid phenylalanine or tyrosine, into coniferyl alcohol, followed by a final glucosylation step.

Key Enzymatic Steps for a Synthetic this compound Pathway:

Phenylalanine/Tyrosine Ammonia Lyase (PAL/TAL): Converts phenylalanine or tyrosine to cinnamic acid or p-coumaric acid, respectively.

Cinnamate-4-Hydroxylase (C4H) & 4-Coumarate:CoA Ligase (4CL): A series of hydroxylations and ligations to form p-coumaroyl-CoA.

Caffeoyl-CoA O-methyltransferase (CCoAOMT) & Feruloyl-CoA Reductase (CCR): Steps leading to the formation of coniferaldehyde.

Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.

UDP-Glycosyltransferase (UGT): Attaches a glucose molecule to coniferyl alcohol to form this compound.

While synthetic routes for the chemical synthesis of this compound exist researchgate.net, the development of a complete, high-yield synthetic metabolic pathway in a microbial host has not been extensively reported. Such a system would be valuable for producing this compound for industrial applications and for studying the properties of its derivatives.

Potential for Tailored Plant Phenotypes

Modifying the endogenous levels of this compound and its metabolic derivatives, primarily lignin, can have profound effects on the physical and physiological characteristics of plants.

Enhanced Stress Resistance

Plant secondary metabolites are crucial for defense against both biotic (e.g., pathogens, herbivores) and abiotic (e.g., drought, salinity, UV radiation) stresses. mdpi.commdpi.com The phenylpropanoid pathway, in particular, produces a vast array of compounds with protective functions, including flavonoids, stilbenes, and lignin itself. Lignin provides a physical barrier against pathogen invasion, while other pathway intermediates can have antioxidant or antimicrobial properties.

Although direct evidence linking this compound accumulation to specific stress responses is limited, its central position in the pathway suggests a potential role. For example, under stress conditions, plants often redirect carbon flux through the phenylpropanoid pathway. youtube.com Altering the ability to produce or transport this compound could impact the plant's ability to synthesize downstream defense compounds, such as lignin or other phenolics, in response to a threat. Manipulating this compound metabolism could therefore be a strategy to enhance a plant's defense readiness or stress tolerance.

Altered Growth and Development

This compound is a direct precursor to lignin, a complex polymer that provides structural rigidity to the plant cell wall, enables water transport in the xylem, and allows plants to stand upright. nih.gov Consequently, any significant alteration in the metabolic flux towards this compound and subsequent lignin deposition can dramatically impact plant growth and morphology.

Numerous studies have shown that downregulating key genes in the lignin biosynthetic pathway often leads to reduced lignin content. While this can be beneficial for industrial processes like biofuel production or paper pulping, it frequently results in negative agronomic traits. nih.gov

| Defense | Compromised physical barrier against pathogens. | researchgate.net |

This table summarizes general findings from lignin modification studies, which are downstream effects of the pathway involving this compound.

Because this compound is a transport and storage form of coniferyl alcohol, engineering its accumulation or transport could offer a more nuanced way to control where and when lignification occurs. For example, promoting this compound accumulation in specific tissues while reducing its conversion to lignin in others could potentially uncouple desirable traits (e.g., improved digestibility of forage crops) from negative ones (e.g., lodging). However, achieving this level of precise spatio-temporal control remains a significant challenge in plant biotechnology.

Emerging Research Frontiers and Future Perspectives

Elucidation of Unexplored Biosynthetic Enzymes and Regulatory Modules

The biosynthesis of isoconiferin from coniferyl alcohol is catalyzed by UDP-glycosyltransferases (UGTs), a large and diverse family of enzymes responsible for the glycosylation of a vast array of plant secondary metabolites. nih.govfrontiersin.org Glycosylation is a critical modification that influences the stability, solubility, and transport of these compounds. nih.govfrontiersin.org While the general enzymatic step is known, the specific UGTs that preferentially catalyze the formation of this compound in different plant species and tissues remain largely uncharacterized.

Future research must focus on the identification and functional characterization of these specific this compound-synthesizing UGTs. The complexity of the UGT superfamily presents a significant challenge, but modern genomic and biochemical approaches offer a clear path forward. nih.gov Identifying candidate genes through co-expression analysis with known lignin (B12514952) biosynthesis genes could pinpoint UGTs that are transcriptionally coordinated with monolignol production. Subsequent in vitro enzymatic assays with recombinant proteins can then confirm their substrate specificity for coniferyl alcohol.

Beyond identifying the enzymes, understanding their regulation is a major frontier. This involves elucidating the transcriptional networks, post-translational modifications, and metabolic feedback loops that control the activity of this compound-specific UGTs. Investigating how these regulatory modules respond to developmental cues and environmental stresses will provide a more complete picture of how plants control the flux of monolignols into storage, transport, or immediate polymerization into lignin. annualreviews.orgmssm.edu

Table 1: Research Approaches for Characterizing this compound Biosynthesis

Research Area Approach Objective
Enzyme Identification Genome-wide analysis, Transcriptome co-expression studies Identify candidate UGT genes involved in this compound synthesis.
Functional Validation Heterologous expression of candidate genes, In vitro enzymatic assays Confirm the specific catalytic activity of UGTs with coniferyl alcohol.
Regulatory Analysis Promoter analysis, Yeast one-hybrid screening, ChIP-seq Identify transcription factors that regulate the expression of this compound-related UGTs.

| In Vivo Studies | Gene knockout/overexpression (e.g., CRISPR-Cas9) | Determine the in-planta role of specific UGTs on this compound levels and lignin formation. nih.gov |

Comprehensive Understanding of this compound's Ecological Role

The ecological functions of this compound are a nascent field of study, with significant potential for discovery. As a stored form of coniferyl alcohol, this compound likely plays a pivotal role in plant defense. annualreviews.orgresearchgate.net The physical barrier provided by lignin is a primary defense against herbivores and pathogens. royalsocietypublishing.orgnih.gov It is hypothesized that stored pools of this compound can be rapidly hydrolyzed by β-glucosidases at the site of an attack, releasing coniferyl alcohol for immediate reinforcement of the cell wall through lignification.

Another compelling area for future research is the potential allelopathic role of this compound. Allelopathy is a phenomenon where plants release biochemicals that influence the growth and development of neighboring organisms. nih.gov Phenolic compounds, derived from the same phenylpropanoid pathway as this compound, are well-known allelochemicals. researchgate.net Future studies should investigate whether this compound or its derivatives are exuded from roots and what effects they have on seed germination and seedling growth of competing plant species and soil microbes.

Furthermore, the involvement of this compound in mediating symbiotic relationships is an unexplored frontier. Plants engage in complex chemical dialogues with microbial symbionts, such as mycorrhizal fungi and nitrogen-fixing bacteria. nih.govnih.gov Phytohormones and secondary metabolites are known to play a crucial role in establishing and maintaining these relationships. researchgate.netfrontiersin.org Research is needed to determine if this compound influences the formation or function of these beneficial symbioses, potentially by modulating signaling pathways or serving as a chemical cue.

Integration of Multi-Omics Data for Systems-Level Understanding

To achieve a holistic understanding of this compound's role in plant biology, a systems-level approach is essential. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can reveal complex interactions and regulatory networks that would be missed by studying single components in isolation. annualreviews.orgnih.gov This integrated approach allows researchers to connect the genetic blueprint for this compound biosynthesis with its actual production and functional consequences under various conditions.

For example, by combining transcriptomic data (which genes are active) with metabolomic data (which compounds are present, including this compound), researchers can build powerful models that correlate the expression of specific UGTs with this compound accumulation. Adding proteomic data can confirm whether the transcribed genes are translated into functional enzymes. This multi-layered view is crucial for understanding how environmental stimuli, such as pathogen attack or nutrient deficiency, are translated into metabolic responses involving this compound. A systems biology approach can thus bridge the gap from genotype to phenotype, providing a comprehensive model of the this compound metabolic network. nih.gov

Table 2: Application of Multi-Omics to this compound Research

Omics Layer Data Generated Potential Insights for this compound Research
Genomics DNA sequence, gene annotation Identification of the full suite of UGT genes and their promoter regions.
Transcriptomics Gene expression levels (mRNA) Revealing when and where UGT genes are expressed in response to developmental or environmental cues.
Proteomics Protein abundance and modifications Quantifying the actual enzymatic machinery available for this compound synthesis.

| Metabolomics | Levels of small molecules | Directly measuring this compound, coniferyl alcohol, and related pathway intermediates to map metabolic flux. |

Development of Novel Research Tools and Methodologies

Advancing our understanding of this compound requires parallel advancements in the tools and methods used to study it. A key area for development is in analytical chemistry. While techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are standard, there is a need for methods with higher sensitivity and spatial resolution. researchgate.net Developing quantitative imaging techniques, such as mass spectrometry imaging, could allow researchers to visualize the precise location of this compound within plant tissues and cells, providing critical insights into its transport and storage.

In the realm of biochemistry, the synthesis of novel chemical probes will be invaluable. For instance, creating fluorescently tagged or clickable analogs of this compound or its UDP-glucose donor could enable real-time tracking of its movement within the cell and its interaction with biosynthetic enzymes and potential transporters. eurocarb2025.com The chemical synthesis of such probes is crucial for biochemically validating the function of glycosyltransferases and other enzymes in the pathway. eurocarb2025.com

Furthermore, the application of advanced genetic tools is a major frontier. The use of CRISPR-Cas9 gene editing technology allows for the precise knockout or modification of specific UGTs and regulatory factors. nih.gov Creating a suite of mutant lines, each lacking a specific candidate gene, will be a powerful methodology for dissecting the this compound biosynthetic pathway and uncovering the in vivo function of each component.

Exploration of this compound as a Molecular Probe for Plant Processes

Beyond studying this compound itself, there is an emerging opportunity to use it as a molecular probe to investigate fundamental plant processes. Because this compound is a direct, water-soluble precursor to coniferyl alcohol, it can be used to study the complex and still-debated process of lignification. The exact mechanism by which monolignols are transported from the cytoplasm to the cell wall for polymerization remains unresolved, with evidence pointing to possibilities of passive diffusion, vesicle transport, or membrane transporters. royalsocietypublishing.orgnih.govnih.gov

Future studies could utilize isotopically labeled this compound (e.g., with ¹³C or ¹⁴C) supplied to plant cells or tissues. By tracing the label, researchers could follow the path of the coniferyl alcohol moiety after its cleavage from glucose, helping to elucidate its transport route to the cell wall and its subsequent incorporation into the lignin polymer. This approach could provide definitive evidence to help resolve one of the major outstanding questions in cell wall biology. This use of this compound as an investigative tool highlights its potential value not just as a metabolite, but as a key to understanding the broader dynamics of plant cell wall construction.

Q & A

Q. What are the optimal methods for synthesizing isoconiferin, and how do they compare to traditional monolignol synthesis?

this compound can be synthesized via the imidate method, which introduces a hydrophilic D-glucose unit at the γ-position of monolignols . This method yields high-purity this compound, critical for studying its polymerization behavior. Compared to conventional monolignols (e.g., coniferyl alcohol), this compound’s glycosylation enhances water solubility, enabling homogeneous polymerization systems . Key steps include protecting reactive hydroxyl groups during glycosylation and verifying purity via HPLC or NMR.

Q. How is this compound structurally characterized, and what analytical techniques are essential for validation?

Structural characterization relies on HSQC-NMR to identify glycosidic linkages and lignin-carbohydrate complexes. For example, HSQC-NMR spectra confirmed that this compound incorporates into lignins via transglycosylation from coniferin during HRP/β-glucosidase-catalyzed polymerization . Additional techniques include mass spectrometry (for molecular weight confirmation) and FT-IR to monitor functional groups .

Q. What role does this compound play in lignin biosynthesis, and how does it differ from coniferin?

this compound serves as a glycosylated monolignol precursor, facilitating lignin-carbohydrate complex formation. Unlike coniferin, which is directly incorporated into lignins, this compound participates in transglycosylation during HRP/β-glucosidase-catalyzed polymerization, altering lignin structure and hydrophilicity . This distinction impacts lignin’s molecular weight and solubility .

Q. What experimental conditions optimize HRP-catalyzed polymerization of this compound?

Optimal conditions include:

  • Monomer concentration : 10–20 mM in aqueous buffer (pH 5–6).
  • Enzyme-to-monomer ratio : Higher peroxidase amounts significantly increase degree of polymerization (DPn), unlike coniferyl alcohol-DHP .
  • Reaction time : 24–48 hours under continuous monomer feeding.
    Under these conditions, this compound achieves DPn values up to 47, surpassing conventional dehydrogenation polymers (DPn ~10) .

Q. Why does this compound-DHP exhibit water solubility, and how does this affect its applications?

The hydrophilic D-glucose unit at the γ-position prevents aggregation, enabling homogeneous polymerization. This solubility allows for precise control over polymer molecular weight and simplifies characterization (e.g., SEC, NMR) . Applications include studying lignin-carbohydrate interactions and designing biocompatible materials.

Advanced Research Questions

Q. How do discrepancies in reported DPn values for this compound-DHP arise across studies, and how can they be resolved?

DPn variations (e.g., 31 vs. 47) stem from differences in monomer addition protocols (batch vs. continuous feeding) and peroxidase activity optimization . To resolve contradictions, standardize enzyme activity assays (e.g., HRP units/mg) and employ SEC-MALS for accurate molecular weight determination.

Q. What mechanistic insights explain the reduced polymerization efficiency of this compound-isosyringin copolymers?

Q. How do homogeneous vs. heterogeneous polymerization systems affect this compound-DHP properties?

Homogeneous systems (aqueous buffer) enhance DPn by reducing phase-separation barriers, achieving DPn >40 . In contrast, heterogeneous systems (organic solvents) yield lower DPn (~15) due to restricted monomer mobility. Compare using diffusion-ordered spectroscopy (DOSY) to probe mobility differences.

Q. What are the kinetic implications of acidolysis on this compound-derived lignin models?

Acidolysis of β-O-4 bonds in this compound-DHP follows pseudo-first-order kinetics, with rate constants dependent on acid concentration (0.1–1.0 M H₂SO₄) and temperature (25–80°C). Use C6-C2 model compounds to isolate γ-hydroxymethyl effects and validate via Arrhenius plots .

Q. How does this compound’s glycosylation influence its reactivity compared to non-glycosylated monolignols?

Glycosylation reduces radical stability, shortening propagation phases during polymerization. Compare using EPR spectroscopy to monitor radical intermediates. This compound’s glucose unit also increases hydrophilicity, altering partition coefficients in biphasic systems .

Q. What evidence supports this compound’s role in transglycosylation during lignin assembly?

HSQC-NMR of CG-DHP-2 (from HRP/β-glucosidase systems) shows this compound incorporation via both direct coupling and transglycosylation intermediates. Isotopic labeling (e.g., ¹³C-glucose) can track carbohydrate migration .

Q. Which advanced analytical methods are critical for resolving this compound-DHP’s structural heterogeneity?

  • 2D-HSQC-NMR : Maps interunit linkages (β-O-4, β-5).
  • SEC-MALS : Measures absolute molecular weight and polydispersity.
  • Py-GC-MS : Identifies thermal degradation products, confirming linkage diversity .

Methodological Recommendations

  • For synthesis : Optimize glycosylation using trichloroacetimidate donors to minimize side reactions .
  • For polymerization : Use continuous monomer feeding and calibrate HRP activity via ABTS assays .
  • For contradiction analysis : Cross-validate DPn values using orthogonal techniques (e.g., SEC, viscometry) .

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